

# The Pharmacology of BMS-986189: A Technical Guide

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Compound of Interest		
Compound Name:	BMS-986189	
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#### **Abstract**

BMS-986189 is a macrocyclic peptide inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway. By blocking this interaction, BMS-986189 is designed to restore anti-tumor T-cell activity. This document provides a comprehensive overview of the pharmacology of BMS-986189, summarizing key in vitro and in vivo data, detailing experimental methodologies, and visualizing the associated biological pathways and workflows. While the clinical development of BMS-986189 has been suspended, the preclinical data offers valuable insights into the potential of macrocyclic peptides as immunomodulatory agents.

## Introduction

The interaction between PD-1 on activated T-cells and its ligand, PD-L1, expressed on various cell types including tumor cells, leads to the suppression of T-cell-mediated immune responses.

[1] This immune checkpoint is a key mechanism by which tumors evade immune surveillance.

[1] BMS-986189 is a potent, macrocyclic peptide developed to inhibit the PD-1/PD-L1

[1] **BMS-986189** is a potent, macrocyclic peptide developed to inhibit the PD-1/PD-L1 interaction.[2][3] Its cyclic structure is intended to confer resistance to proteolysis and improve cell permeability.[4] This guide delves into the preclinical pharmacology of this compound.

## **Mechanism of Action**

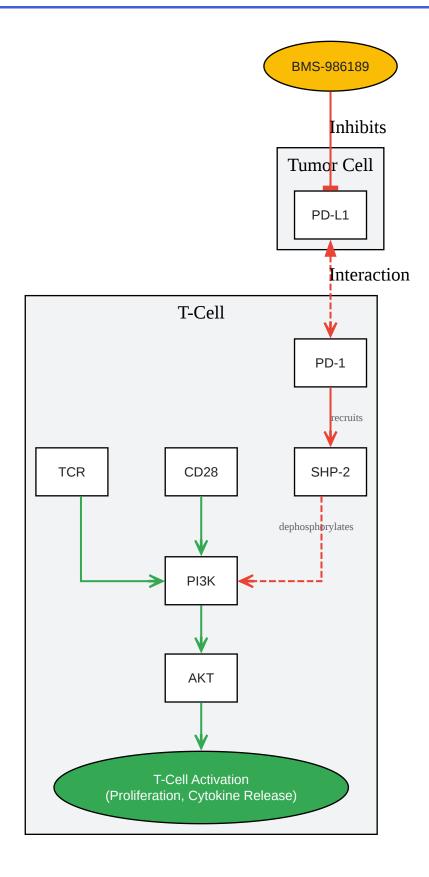


**BMS-986189** directly binds to PD-L1, preventing its engagement with the PD-1 receptor on T-cells. This blockade disrupts the inhibitory signaling cascade that would otherwise suppress T-cell activation, proliferation, and cytokine release, thereby restoring the immune system's ability to recognize and eliminate cancerous cells.[1]

## **Signaling Pathway**

The inhibition of the PD-1/PD-L1 interaction by **BMS-986189** prevents the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1. This, in turn, allows for the sustained phosphorylation and activation of key downstream signaling molecules in the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as PI3K and Akt, leading to enhanced T-cell effector functions.





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PD-1/PD-L1 Signaling Pathway and Inhibition by BMS-986189.



# **Quantitative Pharmacology**

The following tables summarize the key quantitative data for **BMS-986189** from preclinical studies.

In Vitro Potency

Parameter	Value	Assay	Reference
IC50	1.03 nM	PD-1/PD-L1 Interaction Assay	[2][3]
KD	< 10 pM	Surface Plasmon Resonance (SPR)	[5]

**In Vivo Target Engagement** 

Model	Dose	Target Engagement	Method	Reference
L2987 Xenograft (Mice)	0.05 - 60 mg/kg	83% - 93% specific binding	PET Imaging	[5]
L2987 Xenograft (Mice)	2 mg/kg	94% reduction in tracer signal	Autoradiography	[3]

### **Pharmacokinetics**

While detailed pharmacokinetic parameters are not publicly available, **BMS-986189** is reported to have a short half-life, which necessitated the development of a next-generation compound, BMS-986238, with improved pharmacokinetic properties.[6]

# **Experimental Protocols**

Detailed methodologies for key experiments are provided below.

# In Vitro PD-1/PD-L1 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)



This assay is designed to quantify the inhibition of the PD-1 and PD-L1 interaction by a test compound.



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Workflow for the HTRF-based PD-1/PD-L1 Interaction Assay.

#### Protocol:

- Reagent Preparation: All binding studies are performed in an HTRF assay buffer (dPBS with 0.1% w/v BSA and 0.05% v/v Tween-20).[7]
- Compound Dispensing: Inhibitors, such as BMS-986189, are pre-incubated with soluble PD-L1 fused to a hexahistidine tag (PD-L1-His) at a final concentration of 10 nM in 4 μL of assay buffer.[7]
- Pre-incubation: The mixture is incubated for 15 minutes.[7]
- Addition of PD-1: Soluble PD-1 fused to the Fc portion of human IgG (PD-1-Ig) is added to a final concentration of 20 nM in 1 μL of assay buffer.
- Incubation: The reaction is further incubated for 15 minutes.[7]
- Detection: HTRF detection is achieved by adding europium cryptate-labeled anti-Ig monoclonal antibody (1 nM final) and allophycocyanin (APC)-labeled anti-His monoclonal antibody (20 nM final) in 5 μL of HTRF detection buffer.[7]
- Equilibration: The reaction is allowed to equilibrate for 30 minutes.[7]
- Signal Reading: The signal (665 nm/620 nm ratio) is obtained using an EnVision fluorometer.
   [7]

# **T-Cell Activation Assay**



This assay assesses the ability of a compound to restore T-cell effector functions in the presence of PD-L1.



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Workflow for a T-Cell Activation Assay.

#### Protocol:

- Cell Preparation: Tumor cells expressing PD-L1 are stimulated with IFN-γ for 18 hours to enhance PD-L1 expression. Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.[8]
- Co-culture: The stimulated tumor cells and PBMCs are co-cultured.[8]
- Treatment: The co-culture is treated with an anti-CD28 antibody to provide a co-stimulatory signal, and with the test compound (e.g., BMS-986189).[8]
- Incubation: The cells are incubated for 72 hours.[8]
- Assessment: T-cell activation is assessed by flow cytometry, measuring the expression of activation markers such as IFN-γ and CD107a on CD8+ T-cells.[8]

## In Vivo Xenograft Model

This model is used to evaluate the in vivo efficacy and target engagement of BMS-986189.

#### Protocol:

- Animal Model: 5-6 week-old female athymic nude mice are used.[3]
- Tumor Implantation: Bilateral tumor xenografts are established by subcutaneous inoculation of PD-L1 positive human cancer cells (e.g., L2987) and PD-L1 negative human cancer cells



(e.g., HT-29) on contralateral shoulders.[3]

- Treatment: Once tumors reach a specified volume, mice are treated with BMS-986189 via a specified route (e.g., subcutaneous administration).[3]
- Efficacy Assessment: Tumor growth is monitored over time.
- Target Engagement Assessment: For target engagement studies, a radiolabeled tracer is administered, and its displacement by BMS-986189 is measured using techniques like PET imaging or autoradiography.[3][5]

# **Clinical Development**

**BMS-986189** entered a Phase 1/2a clinical trial (NCT03348325) to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors. However, the development of **BMS-986189** was suspended. The specific reasons for the suspension are not publicly available.

## Conclusion

**BMS-986189** is a potent macrocyclic peptide inhibitor of the PD-1/PD-L1 interaction with demonstrated in vitro and in vivo activity. While its clinical development has been halted, the preclinical data for **BMS-986189** has been instrumental in the development of next-generation oral PD-L1 inhibitors with improved pharmacokinetic profiles, such as BMS-986238. The study of **BMS-986189** provides a valuable case study in the design and evaluation of macrocyclic peptides for cancer immunotherapy.

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